molecular formula C28H35NO3 B008315 4-(Acetylamino)phenylretinoate CAS No. 103810-85-1

4-(Acetylamino)phenylretinoate

Cat. No.: B008315
CAS No.: 103810-85-1
M. Wt: 433.6 g/mol
InChI Key: LQBHPDDJEMOJQA-GLKGMVBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenylretinoate typically involves the esterification of retinoic acid with 4-acetamidophenol. The reaction is carried out under mild conditions using a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide). The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenylretinoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Acetylamino)phenylretinoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenylretinoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene regulation.

    Pathways Involved: Upon binding to these receptors, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)phenylretinoate is unique due to its combination of the retinoic acid moiety and the acetylamino group.

Properties

IUPAC Name

(4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBHPDDJEMOJQA-GLKGMVBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103810-85-1
Record name 4-(Acetylamino)phenylretinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103810851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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